molecular formula C8H7Br2Cl B8599983 Benzene, 1-chloro-3-(1,2-dibromoethyl)- CAS No. 187409-10-5

Benzene, 1-chloro-3-(1,2-dibromoethyl)-

Cat. No. B8599983
Key on ui cas rn: 187409-10-5
M. Wt: 298.40 g/mol
InChI Key: ZHXWXDLLAIUVKO-UHFFFAOYSA-N
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Patent
US05841001

Procedure details

To 996 g of 3-chloro-α,β-dibromoethylbenzene were added 10.8 g of potassium iodide and 3.5 l of water. The mixture was then heated under reflux for 49 hours while the released free iodine was being removed. After the termination of the reaction, the reaction solution was allowed to cool to room temperature. The oil phase separated was separated and then washed with water for neutralization to give 714 g of 2-bromo-1-(3-chlorophenyl)ethanol was obtained.
Quantity
996 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8](Br)[CH2:9][Br:10])[CH:5]=[CH:6][CH:7]=1.[I-].[K+].II.[OH2:16]>>[Br:10][CH2:9][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=1)[OH:16] |f:1.2|

Inputs

Step One
Name
Quantity
996 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(CBr)Br
Name
Quantity
10.8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
3.5 L
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
CUSTOM
Type
CUSTOM
Details
was being removed
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
CUSTOM
Type
CUSTOM
Details
The oil phase separated
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with water for neutralization

Outcomes

Product
Name
Type
product
Smiles
BrCC(O)C1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 714 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05841001

Procedure details

To 996 g of 3-chloro-α,β-dibromoethylbenzene were added 10.8 g of potassium iodide and 3.5 l of water. The mixture was then heated under reflux for 49 hours while the released free iodine was being removed. After the termination of the reaction, the reaction solution was allowed to cool to room temperature. The oil phase separated was separated and then washed with water for neutralization to give 714 g of 2-bromo-1-(3-chlorophenyl)ethanol was obtained.
Quantity
996 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8](Br)[CH2:9][Br:10])[CH:5]=[CH:6][CH:7]=1.[I-].[K+].II.[OH2:16]>>[Br:10][CH2:9][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=1)[OH:16] |f:1.2|

Inputs

Step One
Name
Quantity
996 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(CBr)Br
Name
Quantity
10.8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
3.5 L
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
CUSTOM
Type
CUSTOM
Details
was being removed
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
CUSTOM
Type
CUSTOM
Details
The oil phase separated
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with water for neutralization

Outcomes

Product
Name
Type
product
Smiles
BrCC(O)C1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 714 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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